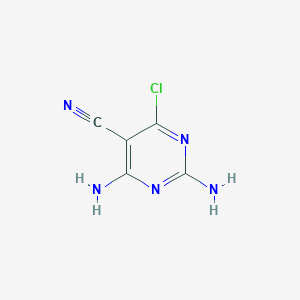

2,4-Diamino-6-chloropyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Diamino-6-chloropyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C5H4ClN5 . It is a derivative of pyrimidine, a class of compounds that are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of 2,4-diaminopyrimidine derivatives has been described in various studies . For instance, one method involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .Molecular Structure Analysis

The molecular structure of “2,4-Diamino-6-chloropyrimidine-5-carbonitrile” can be determined based on its molecular formula C5H4ClN5 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Diamino-6-chloropyrimidine-5-carbonitrile” include a molecular weight of 169.57, a density of 1.6±0.1 g/cm3, and a boiling point of 542.4±60.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Green Synthesis Approaches

A notable application of 2,4-diamino-6-chloropyrimidine-5-carbonitrile derivatives is in environmentally friendly synthesis methods. For instance, Deshmukh et al. (2008) reported a green, simple approach for synthesizing 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile, a compound similar to 2,4-diamino-6-chloropyrimidine-5-carbonitrile, using potassium carbonate in water, highlighting its potential in eco-friendly synthetic processes (Deshmukh et al., 2008).

Antibacterial Applications

Pyrimidine derivatives, including those related to 2,4-diamino-6-chloropyrimidine-5-carbonitrile, have been synthesized for their potential antibacterial properties. Shehta and Abdel Hamid (2019) synthesized new pyrimidine heterocycles, including pyrimidotriazepines and pyrimidotriazines, from similar compounds and tested their antibacterial activity against various bacteria (Shehta & Abdel Hamid, 2019).

Structural and Spectroscopic Studies

The structural and spectroscopic characteristics of chloropyrimidine derivatives, akin to 2,4-diamino-6-chloropyrimidine-5-carbonitrile, have been extensively studied. Gupta et al. (2006) conducted ab initio quantum chemical and experimental spectroscopic studies on chloropyrimidine derivatives, providing insights into their structure and spectral characteristics (Gupta et al., 2006).

Corrosion Inhibition

Chromenopyridin derivatives, which include compounds related to 2,4-diamino-6-chloropyrimidine-5-carbonitrile, have been studied for their use as corrosion inhibitors. Ansari, Quraishi, and Singh (2017) explored the corrosion inhibition performance of chromenopyridine derivatives on N80 steel in hydrochloric acid, demonstrating the potential of these compounds in industrial applications (Ansari, Quraishi, & Singh, 2017).

Antimicrobial Evaluation

Al-Abdullah et al. (2011) synthesized a series of pyrimidine derivatives similar to 2,4-diamino-6-chloropyrimidine-5-carbonitrile and evaluated their antimicrobial activities against a range of bacteria and fungi, contributing to the understanding of the antimicrobial potential of these compounds (Al-Abdullah et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile is believed to be the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the folate metabolic pathway that leads to the synthesis of purines, pyrimidines, and other proteins .

Mode of Action

2,4-Diamino-6-chloropyrimidine-5-carbonitrile: interacts with its target, mt-DHFR, by occupying the glycerol binding site of the enzyme . This interaction inhibits the enzyme’s activity, thereby disrupting the folate metabolic pathway .

Biochemical Pathways

The inhibition of mt-DHFR by 2,4-Diamino-6-chloropyrimidine-5-carbonitrile affects the folate metabolic pathway . This pathway is responsible for the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. The disruption of this pathway can lead to the inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetic properties of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile It is designed with proper hydrophilicity for cell entry , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile ’s action primarily involve the disruption of DNA and RNA synthesis due to the inhibition of the folate metabolic pathway . This can lead to the inhibition of bacterial growth .

Action Environment

The action, efficacy, and stability of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile can be influenced by various environmental factorsIt’s also worth noting that the compound is designed with proper hydrophilicity for cell entry , suggesting that it is designed to be effective in the cellular environment.

Propiedades

IUPAC Name |

2,4-diamino-6-chloropyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPANXXDQMHDBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1Cl)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-6-chloropyrimidine-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one](/img/structure/B2512975.png)

![2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2512978.png)

![3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2512981.png)

![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)

![2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2512990.png)